molecular formula C12H12BrN3O3S B7057592 4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole

4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole

Cat. No.: B7057592
M. Wt: 358.21 g/mol
InChI Key: KWRAMFOIWDHYCE-UHFFFAOYSA-N
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Description

4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole is a complex organic compound that features a unique combination of a benzodioxin ring, a triazole ring, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole typically involves multiple steps. One common approach starts with the bromination of 1,4-benzodioxane to yield 6-bromo-1,4-benzodioxane . This intermediate is then subjected to further reactions to introduce the triazole and methylsulfinyl groups. The specific reaction conditions, such as the use of solvents like dimethylformamide (DMF) and bases like lithium hydride (LiH), are crucial for the successful synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone.

    Reduction: The bromine substituent can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group would yield a sulfone derivative, while substitution of the bromine atom with an amine would yield an amine-substituted benzodioxin-triazole compound.

Scientific Research Applications

4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and triazole-containing molecules, such as:

Uniqueness

What sets 4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S/c1-20(17)12-15-14-7-16(12)6-8-4-10-11(5-9(8)13)19-3-2-18-10/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRAMFOIWDHYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NN=CN1CC2=CC3=C(C=C2Br)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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